N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-14(2)11(18)15-5-3-8(4-6-15)7-13-10(17)9(12)16/h8H,3-7H2,1-2H3,(H2,12,16)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHZDALRRPPJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with oxalyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls and purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth and proliferation of microorganisms or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Antimicrobial Piperidine Derivatives
Key Compounds:
- DMPI (3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) : Combines a piperidine ring with an indole-pyridine scaffold. It acts as a synergist for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), likely through efflux pump inhibition or β-lactamase suppression .
- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) : Shares a substituted piperidine-indole backbone but includes a chloro-phenyl group for enhanced lipophilicity, improving membrane penetration in Gram-positive bacteria .
Comparison with Target Compound:
| Feature | Target Compound | DMPI | CDFII |
|---|---|---|---|
| Core Structure | Piperidine-oxalamide | Piperidine-indole-pyridine | Piperidine-indole-chlorophenyl |
| Substituents | Dimethylcarbamoyl, methyl-oxalamide | 2,3-Dimethylbenzyl, pyridin-4-yl | 2,3-Dimethylbenzyl, 2-chlorophenyl |
| Biological Activity | Hypothesized antimicrobial synergy | MRSA carbapenem synergist | Enhanced Gram-positive activity |
| Key Advantage | Improved solubility via oxalamide | Broad-spectrum synergy | Lipophilicity for membrane penetration |
Comparison with Fragrance-Related Oxalamide Derivatives
Key Compounds (from ):
- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Structural and Functional Differences:
| Feature | Target Compound | Fragrance Oxalamides |
|---|---|---|
| Aromatic Groups | Piperidine-dimethylcarbamoyl | Dimethoxybenzyl, pyridin-ethyl |
| Linker | Methyl-oxalamide | Ethyl-oxalamide |
| Application | Antimicrobial (hypothesized) | Flavor/fragrance additives |
| Key Functional Groups | Carbamoyl for stability | Dimethoxy for volatility/aroma |
The fragrance derivatives prioritize volatile aromatic groups (dimethoxybenzyl) for scent profiles, whereas the target compound’s piperidine-carbamoyl structure aligns with pharmaceutical design principles, emphasizing target binding and stability .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s piperidine-carbamoyl scaffold mirrors DMPI/CDFII’s bacterial efflux-targeting capabilities, but its oxalamide linker may reduce cytotoxicity compared to indole-based analogs .
- Metabolic Stability : The dimethylcarbamoyl group likely enhances resistance to enzymatic degradation, a limitation observed in early-generation piperidine derivatives .
- Divergent Applications : Unlike fragrance-focused oxalamides, the target compound’s structure lacks volatile aromatic groups, prioritizing bioactivity over olfactory properties .
Biological Activity
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C11H20N4O3
- Molecular Weight : 256.306 g/mol
- CAS Number : 2034602-27-0
The structure features a piperidine ring, a dimethylcarbamoyl group, and an oxalamide backbone, which contribute to its chemical reactivity and biological activity. The compound's synthesis typically involves several key steps optimized for yield and purity, often conducted under inert conditions to prevent unwanted reactions.
Biological Activity
This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds within the oxalamide class can act as inhibitors for various enzymes, potentially influencing pathways related to inflammation, cancer progression, and metabolic disorders.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Enzyme Inhibition :
- Receptor Modulation :
-
Antimicrobial Activity :
- Preliminary tests indicate potential antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Significant inhibition of target proteases was observed, suggesting therapeutic potential in inflammatory diseases. |
| Study 2 | Assess receptor interaction | Enhanced binding affinity to beta-receptors compared to standard compounds was noted, indicating potential for cardiovascular applications. |
| Study 3 | Investigate antimicrobial properties | Showed promising results against Gram-positive bacteria; further studies needed for broader spectrum analysis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide, and how are intermediates purified?
- Methodology:
- Step 1: Prepare the piperidine intermediate via nucleophilic substitution between 4-chloropyridine and dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Form the oxalamide linkage using oxalyl chloride and the intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Purification: Use column chromatography (silica gel, eluent: DCM/MeOH 95:5) or crystallization from ethanol/water mixtures to isolate intermediates. Final product purity (>95%) is confirmed via HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., piperidine methylene protons at δ 2.80–3.56 ppm) .
- LC-MS/APCI+: Validate molecular weight (e.g., observed [M+H⁺] at m/z 423.27 for analogs) and detect impurities .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>90% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar oxalamide derivatives?
- Approach:
- Dose-Response Analysis: Compare IC₅₀ values across cell lines (e.g., CCRF-CEM leukemia vs. MIA PaCa-2 pancreatic cancer) to identify structure-activity relationships (SAR) .
- Binding Assays: Use surface plasmon resonance (SPR) to quantify target affinity (e.g., KD values for enzyme inhibition) and rule out nonspecific binding .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, such as microtubules or neurotransmitter receptors .
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
- Key Modifications:
- Hydrophobic Substituents: Introducing 4-chlorophenyl or 2-cyanophenyl groups improves blood-brain barrier penetration, as shown in analogs with 3.5-fold higher CNS bioavailability .
- Polar Moieties: Adding 2-hydroxyethyl or methoxy groups increases solubility (e.g., 2.3 mg/mL in PBS vs. 0.8 mg/mL for unmodified analogs) but may reduce membrane permeability .
- Piperidine Optimization: Replacing dimethylcarbamoyl with pyridinyl groups enhances target selectivity (e.g., 10-fold higher affinity for serotonin receptors) .
Q. How does the compound’s three-dimensional conformation influence its mechanism of action?
- Analysis Tools:
- X-ray Crystallography: Resolve crystal structures to identify key interactions (e.g., hydrogen bonds between oxalamide carbonyls and His189 in enzyme active sites) .
- Dynamic Simulations: Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in lipid bilayers or protein pockets .
- Stereochemical Impact: Test enantiomers (e.g., via chiral HPLC) to determine if bioactivity is stereospecific, as seen in analogs with 100-fold potency differences between R/S configurations .
Methodological Considerations for Experimental Design
Q. What strategies improve yield reproducibility in multi-step synthesis?
- Critical Factors:
- Temperature Control: Maintain reactions at ±2°C of target (e.g., 0°C for oxalyl chloride addition to prevent side reactions) .
- Catalyst Screening: Test Pd/C vs. Pd(OAc)₂ for coupling steps; yields improve from 36% to 53% with optimized catalysts .
- Inert Atmosphere: Use N₂ or Ar for moisture-sensitive steps (e.g., piperidine intermediate formation) to avoid hydrolysis .
Q. How can researchers validate target engagement in cellular assays?
- Validation Workflow:
- Competitive Binding: Co-treat with known inhibitors (e.g., colchicine for microtubule disruption) to confirm on-target effects .
- CRISPR Knockout: Use gene-edited cell lines (e.g., lacking target receptors) to assess dependency on specific pathways .
- Biochemical Profiling: Combine Western blotting (e.g., caspase-3 cleavage for apoptosis) with metabolic flux analysis to map downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
